molecular formula C6H8N2O2S B1602246 N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE CAS No. 51307-38-1

N-(4-(HYDROXYMETHYL)THIAZOL-2-YL)ACETAMIDE

Cat. No.: B1602246
CAS No.: 51307-38-1
M. Wt: 172.21 g/mol
InChI Key: XRXOHGHYAPSJAV-UHFFFAOYSA-N
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Description

“N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide” is a chemical compound . It is also known as Acetamidomethanol . The molecular formula of this compound is C3H7NO2 .


Synthesis Analysis

The synthesis of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]-2-(substituted)acetamide and its derivatives has been described in the literature . The compounds were characterized by 1H and 13C NMR, IR, LCMS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide” is well-defined . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide and its derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. Studies have shown that certain derivatives exhibit significant antioxidant activity across various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Moreover, some compounds demonstrated excellent anti-inflammatory activity, indicating potential for therapeutic applications in conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial Applications

Thiazole derivatives, including N-[4-(Hyydroxymethyl)-1,3-thiazol-2-yl]acetamide, have been synthesized and tested for antimicrobial properties. These compounds have been found to exhibit significant anti-bacterial and anti-fungal activities, showing promise as potential antimicrobial agents. The effectiveness of these compounds against a range of bacterial and fungal strains highlights their potential in combating infectious diseases (Saravanan et al., 2010).

Anti-diabetic Applications

Derivatives of N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide have been investigated for their potential as anti-diabetic agents. Studies focusing on enzyme inhibition and cytotoxic behavior have revealed that certain synthesized compounds exhibit potent inhibitory potential against enzymes relevant to diabetes, suggesting their potential utility in managing blood glucose levels and treating diabetes (Abbasi et al., 2020).

Anticancer Applications

Research into thiazole derivatives, including N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide, has revealed their potential as anticancer agents. Studies have shown that specific derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential use in cancer treatment. Their ability to induce apoptosis in cancer cells, albeit not as potent as standard treatments like cisplatin, suggests their possible role in developing new anticancer therapies (Evren et al., 2019).

Photophysical Properties

The photophysical properties of N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide have been studied, particularly in the context of hydrogen-bonded crystals. These studies provide insights into the material's properties that could be relevant for applications in optoelectronics and material science (Balijapalli et al., 2017).

Safety and Hazards

Safety data for “N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide” indicates that personal protective equipment should be worn when handling the compound . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with L-cysteine hydrochloride, forming S-acetamidomethyl-L-cysteine hydrochloride . The nature of these interactions involves the formation of hydrogen bonds and electrostatic interactions, which are crucial for the stability and function of the resulting complexes .

Cellular Effects

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding how this compound can be used to manipulate cellular functions for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes through hydrogen bonding and electrostatic interactions . These interactions lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical effects.

Subcellular Localization

N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct it to these compartments, influencing its function and efficacy.

Properties

IUPAC Name

N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h3,9H,2H2,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXOHGHYAPSJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565643
Record name N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-38-1
Record name N-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (2-(acetylamino)-1,3-thiazol-4-yl)methyl acetate (46 g) and potassium carbonate (30 g) in methanol (640 ml) was stirred for 3 hours at ambient temperature. The reaction mixture was concentrated in vacuo. The residue was diluted with chloroform, and the insoluble material was filtered off. The resulting solution was purified by flash column chromatography on silica-gel with methanol/chloroform (1/99). The resulted solid was collected by filtration with isopropyl ether to give N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide (35 g) as white crystals.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
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Quantity
640 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Mass (m/e): 214 (M30) . (2) A mixture of 2-acetylamino-4-acetoxymethylthiazole (72 g), potassium carbonate (23.2 g), methanol (1.1 l) and water (0.1 l) was stirred for 3 hours and 20 minutes at ambient temperature. An insoluble material was filtered off and the filtrate was neutralized with 2N hydrochloric acid and evaporated. To the residue was added a mixture of chloroform and methanol (100 ml, 1:1 V/V) and the mixture was heated. An insoluble material was filtered off and the filtrate was concentrated. The residue was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (10:1 V/V) to give 2-acetylamino-4-hydroxymethylthiazole (41.11 g).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Name
Quantity
0.1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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